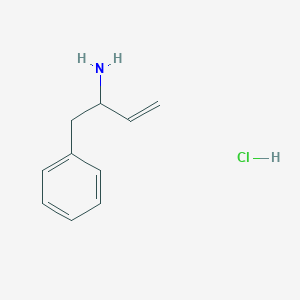

1-Phenylbut-3-en-2-amine;hydrochloride

CAS No.:

Cat. No.: VC17929423

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN |

|---|---|

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | 1-phenylbut-3-en-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H |

| Standard InChI Key | GMQARJHXPFBJRD-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(CC1=CC=CC=C1)N.Cl |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a but-3-en-2-amine backbone with a phenyl substituent at position 1 and a hydrochloride counterion. The 2-amine group introduces a chiral center at carbon 2, leading to enantiomeric differentiation. The S-enantiomer (PubChem CID 45594315) and R-enantiomer (Catalog No. GF50500) exhibit distinct spatial arrangements, as depicted in their SMILES notations:

Table 1: Comparative Structural Data

Synthesis and Purification

-

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity.

-

Resolution of Racemates: Separating enantiomers via diastereomeric salt formation.

Vendor data indicate that the R-enantiomer is available at 95% purity, with storage recommendations at room temperature . Purification methods likely involve recrystallization or chromatography to achieve high enantiomeric excess.

Physicochemical Properties

Solubility and Stability

-

Solubility: The hydrochloride salt improves water solubility, though exact values are unspecified. Stock solutions are prepared in dimethyl sulfoxide (DMSO) at 10 mM .

-

Storage: Stable at room temperature (RT) for short-term; long-term storage at -20°C or -80°C is advised to prevent degradation .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 183.68 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Partition Coeff.) | Not reported | - |

| Stability | Stable at RT; avoid repeated freeze-thaw |

Applications and Research Utility

Pharmaceutical Intermediates

Chiral amines like 1-phenylbut-3-en-2-amine hydrochloride serve as precursors in synthesizing bioactive molecules. For example:

-

Antidepressants: Structural analogs of phenethylamines.

-

Antivirals: Chiral centers enhance target specificity.

Asymmetric Synthesis

The enantiomers are valuable in catalytic asymmetric reactions, enabling the production of enantiomerically pure compounds for agrochemicals or fragrances .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume